Molecular Weight and Aryl Substituent Effect: Differentiating 4-Methylphenyl from Phenyl and 4-Methoxyphenyl Analogs
The target compound (4-methylphenyl) has a molecular weight of 282.20 g/mol, which is +14.03 g/mol heavier than the parent phenyl analog (C11H10BrNS, MW 268.17 g/mol) due to the additional methyl group . In comparison, the 4-methoxyphenyl analog (C12H12BrNOS, CAS 138175-63-0) has a molecular weight of 298.19 g/mol, +16.99 g/mol heavier than the target [1]. This systematic molecular weight progression (268.17 → 282.20 → 298.19) directly correlates with the electron-donating capacity and steric demand of the para-substituent (H < CH3 < OCH3), enabling predictable tuning of lipophilicity and reactivity in structure-activity relationship studies without altering the core acrylonitrile scaffold.
| Evidence Dimension | Molecular weight as a proxy for substituent steric/electronic character |
|---|---|
| Target Compound Data | 282.20 g/mol (C12H12BrNS, 4-methylphenyl) |
| Comparator Or Baseline | 268.17 g/mol (phenyl analog, CAS 70383-80-1); 298.19 g/mol (4-methoxyphenyl analog, CAS 138175-63-0) |
| Quantified Difference | +14.03 g/mol vs. phenyl; −16.99 g/mol vs. 4-methoxyphenyl |
| Conditions | Calculated from molecular formula; solvent-free baseline |
Why This Matters
Modulating molecular weight by aryl substitution allows researchers to systematically vary logP, solubility, and membrane permeability without changing the reactive α-bromo-β-thioacrylonitrile core, making the target compound a strategic intermediate choice in lead optimization campaigns.
- [1] YYBY.com. (Z)-3-Bromo-2-ethylsulfanyl-3-(4-methoxy-phenyl)-acrylonitrile (CAS 138175-63-0) – Compound Information. View Source
